molecular formula C19H17N3O6S B6139743 N-(6-cyano-1,3-benzodioxol-5-yl)-3-(morpholin-4-ylsulfonyl)benzamide

N-(6-cyano-1,3-benzodioxol-5-yl)-3-(morpholin-4-ylsulfonyl)benzamide

Katalognummer B6139743
Molekulargewicht: 415.4 g/mol
InChI-Schlüssel: OMBOOOLUCMFZET-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(6-cyano-1,3-benzodioxol-5-yl)-3-(morpholin-4-ylsulfonyl)benzamide, also known as BIX-01294, is a chemical compound that has gained significant attention in the field of epigenetics. Epigenetics refers to the study of changes in gene expression that are not caused by alterations in the DNA sequence. BIX-01294 has been found to inhibit the activity of a specific enzyme called G9a, which is involved in the regulation of gene expression.

Wissenschaftliche Forschungsanwendungen

N-(6-cyano-1,3-benzodioxol-5-yl)-3-(morpholin-4-ylsulfonyl)benzamide has been extensively studied for its potential therapeutic applications in various diseases. It has been found to have anti-cancer properties by inhibiting the growth of cancer cells. This compound has also been shown to improve the efficiency of reprogramming somatic cells into induced pluripotent stem cells (iPSCs). In addition, this compound has been found to have neuroprotective effects in animal models of neurodegenerative diseases.

Wirkmechanismus

N-(6-cyano-1,3-benzodioxol-5-yl)-3-(morpholin-4-ylsulfonyl)benzamide exerts its effects by inhibiting the activity of G9a, which is a histone methyltransferase. G9a is responsible for adding methyl groups to histone proteins, which can lead to the repression of gene expression. By inhibiting G9a, this compound can increase the expression of certain genes that are involved in various cellular processes.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been found to induce cell cycle arrest and apoptosis in cancer cells. This compound has also been shown to improve the efficiency of iPSC generation by increasing the expression of pluripotency genes. In animal models of neurodegenerative diseases, this compound has been found to reduce neuronal cell death and improve cognitive function.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of using N-(6-cyano-1,3-benzodioxol-5-yl)-3-(morpholin-4-ylsulfonyl)benzamide in lab experiments is its specificity for G9a. This allows researchers to study the effects of inhibiting G9a without affecting other histone methyltransferases. However, this compound has a relatively short half-life, which can make it difficult to use in certain experiments. In addition, this compound can be toxic at high concentrations, which can limit its use in certain cell types.

Zukünftige Richtungen

There are several future directions for research involving N-(6-cyano-1,3-benzodioxol-5-yl)-3-(morpholin-4-ylsulfonyl)benzamide. One area of interest is the development of more potent and selective G9a inhibitors. Another area of research is the investigation of the role of G9a in various diseases, including cancer and neurodegenerative diseases. Finally, there is a need for more studies to determine the optimal concentration and duration of this compound treatment in different cell types.

Synthesemethoden

N-(6-cyano-1,3-benzodioxol-5-yl)-3-(morpholin-4-ylsulfonyl)benzamide can be synthesized in a multi-step process involving several chemical reactions. The starting material for the synthesis is 2-nitrobenzaldehyde, which is converted into 6-nitro-1,3-benzodioxole. This compound is then reacted with cyanide to form N-(6-cyano-1,3-benzodioxol-5-yl)amine. The final step involves the reaction of N-(6-cyano-1,3-benzodioxol-5-yl)amine with 3-(morpholin-4-ylsulfonyl)benzoyl chloride to form this compound.

Eigenschaften

IUPAC Name

N-(6-cyano-1,3-benzodioxol-5-yl)-3-morpholin-4-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O6S/c20-11-14-9-17-18(28-12-27-17)10-16(14)21-19(23)13-2-1-3-15(8-13)29(24,25)22-4-6-26-7-5-22/h1-3,8-10H,4-7,12H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMBOOOLUCMFZET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=CC4=C(C=C3C#N)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.